molecular formula C6H4Cl2N2O B183715 4,6-Dichloronicotinamide CAS No. 70593-57-6

4,6-Dichloronicotinamide

Numéro de catalogue B183715
Numéro CAS: 70593-57-6
Poids moléculaire: 191.01 g/mol
Clé InChI: IQVYHPUXNYVYFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dichloronicotinamide is a chemical compound with the molecular formula C6H4Cl2N2O . It has a molecular weight of 191.01 g/mol.


Molecular Structure Analysis

The molecular structure of 4,6-Dichloronicotinamide consists of a pyrimidine ring with two chlorine atoms attached at the 4th and 6th positions, and a nicotinamide group .


Physical And Chemical Properties Analysis

4,6-Dichloronicotinamide is a solid at room temperature . For more detailed physical and chemical properties, please refer to a comprehensive chemical database or a Material Safety Data Sheet (MSDS).

Applications De Recherche Scientifique

Synthesis of 2-Aryl-6-Chloronicotinamides

4,6-Dichloronicotinamide is utilized in the synthesis of 2-aryl-6-chloronicotinamides through a process known as regioselective Suzuki coupling. This method involves the coupling of 2,6-dichloronicotinamide with aryl boronic acids, using a palladium catalyst to achieve regioselectivity, a critical factor in the synthesis process (Yang et al., 2003).

Analysis of Herbicide Toxicity

Although not directly involving 4,6-Dichloronicotinamide, related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their toxicity and mutagenicity. This type of research helps in understanding the environmental and health impacts of related chlorinated compounds (Zuanazzi et al., 2020).

Biomedical Applications

In the field of biomedical research, related compounds such as 6-Hydrazinonicotinic acid (HYNIC) are used as bifunctional technetium-binding ligands. These ligands are critical in synthesizing bioconjugates for radiolabelling with technetium-99m, which is widely used in medical imaging (Meszaros et al., 2011).

Environmental Studies

Research on environmental concentrations of herbicides like dichlobenil, and their degradation products like 2,6-dichlorobenzamide, provides insights into the environmental impact and distribution of such compounds. This type of research is crucial in assessing the ecological risks associated with the use of chlorinated herbicides and their degradation products (Björklund et al., 2011).

Development of Novel Chemical Compounds

Another application is in the development of new chemical compounds, such as the highly regioselective C-2 amination of 4,6-dichloronicotinonitrile. This process leads to the formation of 4-chloro-6-anilino nicotinonitrile compounds, which have potential applications in various chemical industries (Delvare et al., 2011).

Molecular Structure and Spectroscopy Analysis

The molecular structure and spectroscopy of related compounds, such as 2,6-dichlorobenzamide, have been studied extensively. These studies provide essential insights into the molecular characteristics, vibrational spectra, and thermodynamic parameters of such compounds, which are valuable in various scientific and industrial applications (Tao et al., 2016).

Solid-Liquid Equilibrium Behavior

Research on the solid-liquid equilibrium behavior of related compounds like 6-Chloronicotinic acid in various solvents contributes to a better understanding of their solubility and interaction with solvents, which is crucial in pharmaceutical and chemical processing industries (Guo et al., 2021).

Development of Pyridine-Based Polyimide and Nanofoams

4,6-Dichloronicotinamide is involved in the creation of pyridine-based polyimide and related nanofoams. These materials have applications in various industries, including electronics, due to their thermal stability and low dielectric constant (Aram & Mehdipour‐Ataei, 2013).

Synthesis of Anticancer Drug Intermediates

The compound is used in synthesizing intermediates for anticancer drugs, exemplified by the synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate of dasatinib, a synthetic anticancer drug (Lei-ming, 2012).

Safety And Hazards

4,6-Dichloronicotinamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Propriétés

IUPAC Name

4,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVYHPUXNYVYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344873
Record name 4,6-Dichloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloronicotinamide

CAS RN

70593-57-6
Record name 4,6-Dichloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (7.70 mL, 88.3 mmol) was added over 1 hour to a suspension of 4,6-dichloronicotinic acid (8.47 g, 44.1 mmol) in dimethylformamide (200 mL) at room temperature. The reaction mixture was stirred for an additional 3 hours at room temperature then concentrated in vacuo. The residue was dissolved in CH2Cl2 (200 mL) followed by the dropwise addition of NH4OH (8.3 mL, 130 mmol) over 30 minutes [Note: reaction is exothermic upon addition of NH4OH and care was taken to control the rate of addition so that the reaction temperature did not exceed 25° C.]. The reaction mixture was stirred for an additional 1 hour at room temperature then diluted with water (600 mL) and extracted with EtOAc (4×600 mL). The organic extracts were combined, dried over Na2SO4, filtered and concentrated to give the title compound as a light brown solid (8.05 g, 95% yield). This material was carried forward without further purification.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

4,6-Dichloro-nicotinic acid (10.3 g, 53.4 mmol) was suspended in CH2Cl2 (200 mL). Oxalyl chloride (14 mL, 158 mmol) was added and the reaction was placed in an ice bath. DMF (1.0 mL) was added and the reaction was fitted with an air cooled condenser. The reaction was stirred for 3 h and allowed to warm to 25° C. The volatiles were removed in vacuo and the crude residue was resuspended in THF (200 mL) and cooled to 0° C. To this stirred suspension was added concentrated aqueous ammonia (75 mL) dropwise and the reaction was allowed to stir for 1 h. The volatiles were removed and the crude was redissolved in EtOAc and poured into brine. The aqueous phase was separated and extracted twice with EtOAc. The organic layers were combined, dried (Na2SO4), decanted and concentrated to afford 4,6-dichloro-nicotinamide as a beige solid (7.27 g, 71%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloronicotinamide
Reactant of Route 2
Reactant of Route 2
4,6-Dichloronicotinamide
Reactant of Route 3
Reactant of Route 3
4,6-Dichloronicotinamide
Reactant of Route 4
Reactant of Route 4
4,6-Dichloronicotinamide
Reactant of Route 5
Reactant of Route 5
4,6-Dichloronicotinamide
Reactant of Route 6
Reactant of Route 6
4,6-Dichloronicotinamide

Citations

For This Compound
5
Citations
G Thoma, RO Duthaler, R Waelchli… - Journal of medicinal …, 2023 - ACS Publications
The JAK kinases JAK1, JAK2, JAK3, and TYK2 play key roles in cytokine signaling. Activation of the JAK/STAT pathways is linked to many diseases involving the immune system, …
Number of citations: 2 pubs.acs.org
JD Osborne, TP Matthews, T McHardy… - Journal of Medicinal …, 2016 - ACS Publications
Multiparameter optimization of a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles resulted in the identification of a potent and selective oral CHK1 preclinical …
Number of citations: 29 pubs.acs.org
R Moslin, Y Zhang, ST Wrobleski, S Lin… - Journal of Medicinal …, 2019 - ACS Publications
As a member of the Janus (JAK) family of nonreceptor tyrosine kinases, TYK2 plays an important role in mediating the signaling of pro-inflammatory cytokines including IL-12, IL-23, and …
Number of citations: 56 pubs.acs.org
JD Williams - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
AJ Crovetti Jr - 1955 - search.proquest.com
ACKNOWLEDGEMENTThe author wishes to express his appreciation to Dr. Edward C. Taylor, Jr. for the suggestion of the topic of this research and for his interest andencouragement …
Number of citations: 1 search.proquest.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.